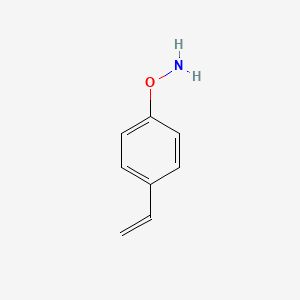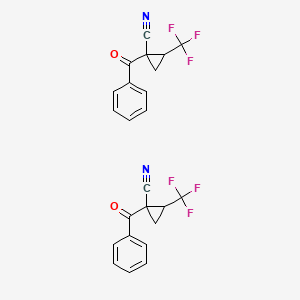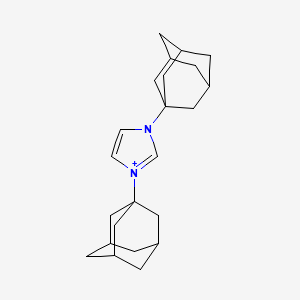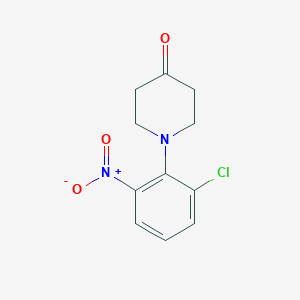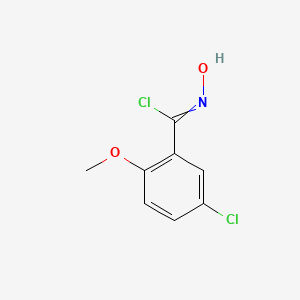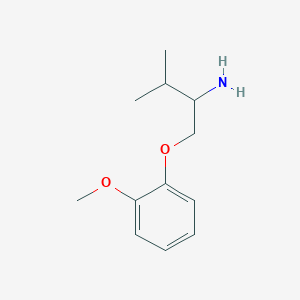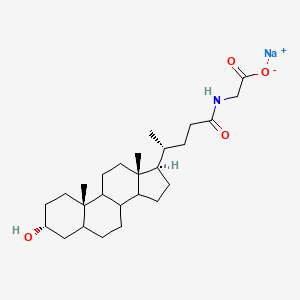![molecular formula C12H18N2O B13705659 4-[(3-Aminophenyl)amino]cyclohexanol](/img/structure/B13705659.png)
4-[(3-Aminophenyl)amino]cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Aminophenyl)amino]cyclohexanol is an organic compound with the molecular formula C12H18N2O. It is a derivative of cyclohexanol, where the hydroxyl group is attached to a cyclohexane ring, and an amino group is attached to a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Aminophenyl)amino]cyclohexanol can be achieved through several methods. One common approach involves the reduction of 4-[(3-Nitrophenyl)amino]cyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-Aminophenyl)amino]cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Further reduction of the compound can lead to the formation of cyclohexylamines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones or nitroso derivatives.
Reduction: Cyclohexylamines.
Substitution: Substituted cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
4-[(3-Aminophenyl)amino]cyclohexanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-[(3-Aminophenyl)amino]cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: A simple alcohol with a cyclohexane ring.
4-Aminocyclohexanol: A derivative of cyclohexanol with an amino group attached to the cyclohexane ring.
3-Aminophenol: An aromatic compound with an amino group and a hydroxyl group attached to a benzene ring.
Uniqueness
4-[(3-Aminophenyl)amino]cyclohexanol is unique due to its dual functional groups (amino and hydroxyl) attached to different rings (cyclohexane and benzene). This structural feature allows it to participate in diverse chemical reactions and exhibit a wide range of biological activities .
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
4-(3-aminoanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H18N2O/c13-9-2-1-3-11(8-9)14-10-4-6-12(15)7-5-10/h1-3,8,10,12,14-15H,4-7,13H2 |
Clave InChI |
WZFPESXWFZYTKW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1NC2=CC=CC(=C2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetic acid](/img/structure/B13705611.png)
![1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B13705614.png)
